REACTION_CXSMILES
|
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:7]([O:8][CH3:9])=[C:5]([OH:6])[CH:4]=1.C(O[Cl:17])(C)(C)C.CCOCC>CC(O)=O>[Cl:17][C:4]1[C:5]([OH:6])=[C:7]([O:8][CH3:9])[CH:10]=[CH:11][C:3]=1[CH:2]=[O:1]
|
Name
|
|
Quantity
|
41.2 g
|
Type
|
reactant
|
Smiles
|
O=CC1=CC(O)=C(OC)C=C1
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
29.41 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OCl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under heating
|
Type
|
CUSTOM
|
Details
|
was kept at 35° to 40° C
|
Type
|
WAIT
|
Details
|
The mixture was left
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
crystals thus formed
|
Type
|
CUSTOM
|
Details
|
were separated by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
42.0 g of the crude crystals were recrystallized from acetonitrile
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=O)C=CC(=C1O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |